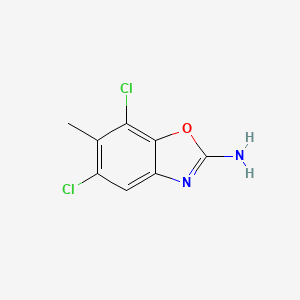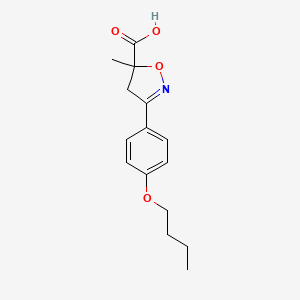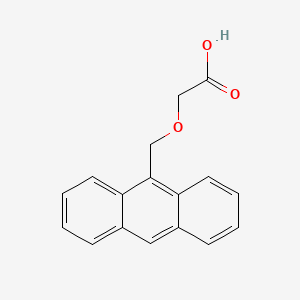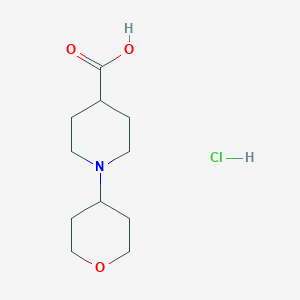
5-(4-Methylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylphenyl)-2-methylphenol, 95% (5-MMP-2MP) is an aromatic chemical compound that belongs to the family of phenols. It is a white crystalline solid with a melting point of 102-104°C and a boiling point of 250°C. It has a molecular weight of 188.2 g/mol and is soluble in ethanol, ether, and benzene. 5-MMP-2MP is widely used in laboratories for experiments and research purposes due to its unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor and an electron acceptor, which allows it to participate in a variety of chemical reactions. It is also believed that the compound can act as an intermediate in the formation of other compounds, such as 4-methylphenyl-2-methylphenol-5-sulfonic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methylphenyl)-2-methylphenol, 95% are not well-understood. However, it is believed that the compound can affect the metabolism of certain compounds, such as polymers, and can influence the activity of certain enzymes. Additionally, it is believed that the compound can have an effect on the structure of proteins and can affect the activity of certain hormones.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Methylphenyl)-2-methylphenol, 95% in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, it is easy to work with and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can decompose if not stored properly. Additionally, it can be toxic if ingested in large quantities.
Future Directions
In the future, 5-(4-Methylphenyl)-2-methylphenol, 95% could be used in the synthesis of more complex compounds, such as polymers and pharmaceuticals. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, more research could be conducted to explore the possible applications of the compound in the treatment of diseases. Finally, further research could be conducted to explore the potential of using the compound in the synthesis of new materials and products.
Synthesis Methods
5-(4-Methylphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methylphenol and 2-methylphenol in the presence of an acid catalyst. This reaction results in the formation of 5-(4-Methylphenyl)-2-methylphenol, 95%. The second step involves the purification of the compound by recrystallization.
Scientific Research Applications
5-(4-Methylphenyl)-2-methylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of other compounds, such as 4-methylphenyl-2-methylphenol-5-sulfonic acid, which is used in the study of the structure and properties of polymers. It is also used in the synthesis of other organic compounds, such as 2-methyl-5-methylphenol, which is used in the study of organic reactions. Additionally, it is used in the synthesis of pharmaceuticals and active ingredients.
properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFMCCWHFDKJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432186 |
Source


|
| Record name | 2-methyl-5-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenyl)-2-methylphenol | |
CAS RN |
1026010-71-8 |
Source


|
| Record name | 2-methyl-5-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)



![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
